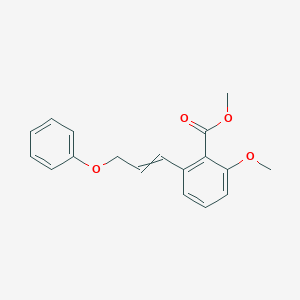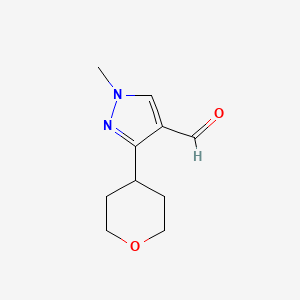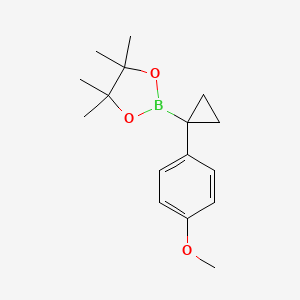
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol is a chemical compound characterized by its unique azido group attached to an oxane ring with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol typically involves the azidation of a precursor molecule containing the oxane ring. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oxo-compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of iminophosphorane intermediates or amines.
Scientific Research Applications
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper (Cu) ions and are used to attach the compound to other molecules, facilitating the study of molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol: can be compared to other azido sugars and azido alcohols, which also contain azido groups attached to carbohydrate or alcohol backbones.
2-Azido-2-deoxy-D-glucose: Another azido sugar used in similar applications, particularly in bioconjugation and imaging studies.
Azidoethanol: A simpler azido alcohol used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
Molecular Formula |
C5H9N3O4 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-azidooxane-3,4,5-triol |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5+/m1/s1 |
InChI Key |
WVWBURHISBVZHI-LECHCGJUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


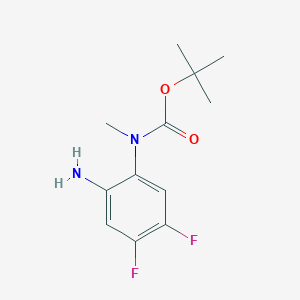
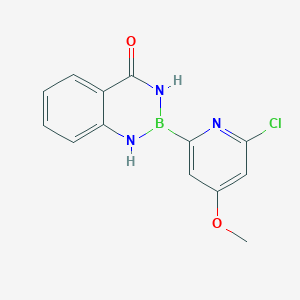
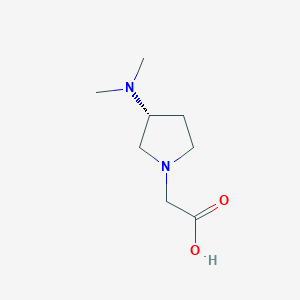
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)




